molecular formula C12H17IO B8773227 Benzyl 5-iodopentyl ether

Benzyl 5-iodopentyl ether

Cat. No.: B8773227
M. Wt: 304.17 g/mol
InChI Key: ILPCYNORQDMEII-UHFFFAOYSA-N
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Description

Benzyl 5-iodopentyl ether (CAS No. 84885-76-7) is a halogenated benzyl ether with a five-carbon alkyl chain terminating in an iodine atom. Its structure comprises a benzyl group (C₆H₅CH₂–) linked via an ether oxygen to a pentyl chain (–(CH₂)₅I). This compound is primarily utilized in organic synthesis as an alkylating agent or intermediate in cross-coupling reactions due to the iodine atom’s role as a strong leaving group . Its molecular formula is C₁₂H₁₇IO, with a molecular weight of 304.09 g/mol (calculated from atomic composition).

Properties

Molecular Formula

C12H17IO

Molecular Weight

304.17 g/mol

IUPAC Name

5-iodopentoxymethylbenzene

InChI

InChI=1S/C12H17IO/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2

InChI Key

ILPCYNORQDMEII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCCCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 5-iodopentyl ether can be synthesized through a multi-step process involving the reaction of benzyl alcohol with 1,5-diiodopentane. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as column chromatography .

Mechanism of Action

The mechanism of action of Benzyl 5-iodopentyl ether involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable framework, while the pentyl chain offers flexibility and potential for further functionalization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Benzyl 5-iodopentyl ether with analogous halogenated benzyl ethers, focusing on structural variations, molecular properties, and inferred reactivity:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Halogen Alkyl Chain Length Key Applications/Properties
This compound 84885-76-7 C₁₂H₁₇IO 304.09 Iodine 5 Cross-coupling reactions, alkylation
Benzyl 6-iodohexyl ether 97510-97-9 C₁₃H₁₉IO 318.10 Iodine 6 Enhanced lipophilicity for hydrophobic phases
Benzyl 3-bromopropyl ether 54314-84-0 C₁₀H₁₃BrO 229.11 Bromine 3 Moderate reactivity in SN2 reactions
Benzyl 3-iodopropyl ether 5375-00-8 C₁₀H₁₃IO 276.11 Iodine 3 Rapid alkylation due to shorter chain
Benzyl 2-bromoethyl ether 1462-37-9 C₉H₁₁BrO 215.09 Bromine 2 Limited stability, niche synthesis

Key Trends:

  • Halogen Effects : Iodo derivatives (e.g., this compound) exhibit higher reactivity in nucleophilic substitutions compared to bromo analogs (e.g., Benzyl 3-bromopropyl ether) due to the weaker C–I bond . However, iodides may require stricter storage conditions (e.g., inert atmosphere, 2–8°C) to prevent decomposition .
  • Chain Length: Longer alkyl chains (e.g., Benzyl 6-iodohexyl ether vs. Shorter chains (e.g., Benzyl 2-bromoethyl ether) may compromise stability due to steric strain.
  • Synthetic Utility : The iodine atom in this compound makes it superior for metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling), whereas bromo analogs are cost-effective for less demanding transformations .

Q & A

Q. What are the common synthetic routes for Benzyl 5-iodopentyl ether, and how can their efficiency be optimized?

  • Methodological Answer : this compound is typically synthesized via Williamson ether synthesis, involving nucleophilic substitution between a benzyl alkoxide and 5-iodopentyl halide. Optimization includes:
  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Temperature Control : Maintain 60–80°C to balance reactivity and minimize side reactions like elimination .
  • Purity of Precursors : Purify intermediates (e.g., 5-iodopentanol) via column chromatography to avoid competing pathways .
  • Yield Tracking : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate) and confirm product purity via 1^1H NMR (e.g., benzyl protons at δ 4.5–4.7 ppm) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • 1^1H NMR: Identify benzyl protons (δ 4.5–4.7 ppm) and the pentyl chain (δ 1.2–3.5 ppm).
  • 13^{13}C NMR: Confirm ether linkage (C-O resonance at 65–75 ppm) and iodine’s inductive effect on adjacent carbons .
  • IR Spectroscopy : Detect C-O-C stretching vibrations (~1100 cm1^{-1}) and absence of hydroxyl peaks (~3200 cm1^{-1}) to confirm ether formation .
  • Mass Spectrometry : Use ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+Na]+^+ for exact mass matching) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Storage : Store in inert atmosphere (argon) at 2–8°C to prevent iodine dissociation or oxidation .
  • Waste Disposal : Collect halogenated waste separately and neutralize with activated carbon before incineration .

Advanced Research Questions

Q. How do reaction conditions influence the yield of this compound in Williamson synthesis?

  • Methodological Answer :
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may promote side reactions. Test mixtures like acetone/water for balanced reactivity .
  • Catalyst Screening : Compare K2_2CO3_3, Cs2_2CO3_3, and DBU for base strength and solubility. Cs2_2CO3_3 often improves yields in sterically hindered systems .
  • Kinetic Analysis : Use pseudo-first-order kinetics to determine rate constants under varying temperatures. Plot ln(k) vs. 1/T for activation energy calculation .

Q. What mechanisms underlie the thermal decomposition of this compound?

  • Methodological Answer :
  • Pathway Identification : Under heat (>120°C), homolytic cleavage of the C-I bond generates iodine radicals, leading to benzyl ether fragmentation. Monitor via GC-MS for benzyl alcohol and pentene byproducts .
  • Stabilization Strategies : Add radical scavengers (e.g., BHT) or conduct reactions under CO2_2 pressure (10–20 MPa) to suppress decomposition .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to simulate bond dissociation energies and predict decomposition thresholds .

Q. How can conflicting spectroscopic data be resolved during characterization?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with analogous compounds (e.g., benzyl ethers with varying alkyl chains) to assign peaks accurately .
  • DEPT-135 NMR : Differentiate CH3_3, CH2_2, and CH groups in complex spectra, especially in overlapping regions of the pentyl chain .
  • X-ray Crystallography : Resolve ambiguities by growing single crystals (solvent: dichloromethane/hexane) and analyzing bond lengths/angles .

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